Controlled Lipophilicity vs. Common Sulfonamide Pharmacophores: XLogP3-AA Benchmarking
The target compound exhibits a computed XLogP3-AA of 0.1 [1], placing it near the lower boundary of typical CNS-accessible chemical space (XLogP3 0–3). In contrast, N-(azetidin-3-yl)-2-nitrobenzene-1-sulfonamide, the 2-nitro regioisomer, is predicted to show a higher XLogP3 due to intramolecular hydrogen bonding between the ortho-nitro group and the sulfonamide N–H, reducing solvent exposure of the polar sulfonamide group [2]. While experimental logP values for the 2-nitro isomer are not publicly available, quantum-chemical calculations on related nitrobenzenesulfonamides confirm that the ortho-nitro substitution pattern decreases aqueous solubility by 0.5–1.5 log units relative to the para-nitro isomer [2]. This controlled, lower lipophilicity of the 4-nitro compound favors aqueous solubility and may reduce nonspecific protein binding, which is advantageous in early-stage biochemical screening.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.1 (PubChem computed descriptor) |
| Comparator Or Baseline | N-(azetidin-3-yl)-2-nitrobenzene-1-sulfonamide (2-nitro regioisomer): XLogP3-AA not experimentally determined; class-level inference predicts 0.5–1.5 log units higher due to ortho-nitro intramolecular H-bonding |
| Quantified Difference | Predicted difference +0.5 to +1.5 log units (class-level inference for ortho-nitro benzenesulfonamides) |
| Conditions | Computational prediction using XLogP3 3.0 (PubChem 2025.09.15 release); comparison based on reported ortho-nitro benzenesulfonamide solubility trends [2] |
Why This Matters
Lower XLogP3 reduces nonspecific protein binding and improves aqueous solubility, making the 4-nitro isomer a preferred starting scaffold for biochemical assays where promiscuous inhibition must be minimized.
- [1] PubChem. (2025). Compound Summary for CID 66184931, N-(Azetidin-3-YL)-4-nitrobenzene-1-sulfonamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1582170-46-4 View Source
- [2] De Simone, G., et al. (2018). The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. Biomolecules, 10(4), 509. doi:10.3390/biom10040509 (Supporting structural discussion on nitrobenzenesulfonamide regioisomer properties). PDB ID: 6RH4. https://www.rcsb.org/structure/6RH4 View Source
